Home > Products > Screening Compounds P94043 > Dirucotide acetate
Dirucotide acetate - 781666-30-6

Dirucotide acetate

Catalog Number: EVT-10990633
CAS Number: 781666-30-6
Molecular Formula: C100H157N25O34
Molecular Weight: 2253.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dirucotide acetate, also known as a synthetic peptide, is primarily recognized for its potential use in the treatment of multiple sclerosis and other autoimmune conditions. It is derived from the myelin basic protein, which plays a critical role in the formation and maintenance of myelin sheaths in the nervous system. Dirucotide acetate is classified as an immunomodulatory agent, affecting the immune response to reduce inflammation and promote neuronal protection.

Source

Dirucotide acetate is synthesized from the myelin basic protein, which is abundant in the central nervous system. The peptide's structure is designed to mimic certain aspects of this protein, allowing it to interact with immune cells and modulate their activity.

Classification

Dirucotide acetate falls under the category of peptidomimetics. These compounds are designed to simulate the biological activity of peptides while offering improved stability and bioavailability. As a therapeutic agent, it is classified within immunomodulators used in neurodegenerative diseases.

Synthesis Analysis

Methods

The synthesis of dirucotide acetate involves several steps:

  1. Peptide Synthesis: The initial step is the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to form the desired peptide chain.
  2. Acetylation: Following peptide synthesis, acetylation is performed to enhance stability and solubility.
  3. Purification: The crude product undergoes purification through high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products.

Technical Details

The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is a common strategy in peptide synthesis due to its efficiency and ease of use. The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.

Molecular Structure Analysis

Structure

Dirucotide acetate has a specific sequence derived from myelin basic protein, which contributes to its biological activity. The molecular formula can be represented as C20H32N6O6C_{20}H_{32}N_{6}O_{6}, with a molecular weight of approximately 432.5 g/mol.

Data

The compound exhibits a characteristic structure that includes several functional groups essential for its interaction with immune receptors. Its three-dimensional conformation plays a crucial role in its ability to mimic natural peptides.

Chemical Reactions Analysis

Reactions

Dirucotide acetate participates in various chemical reactions primarily involving interactions with immune cells:

  1. Binding Reactions: It binds to specific receptors on T cells and B cells, modulating their activation and proliferation.
  2. Hydrolysis: In physiological conditions, dirucotide acetate can undergo hydrolysis, which may affect its stability and efficacy.

Technical Details

The binding affinity of dirucotide acetate to immune receptors can be quantitatively assessed through competitive binding assays, providing insights into its mechanism of action.

Mechanism of Action

Process

Dirucotide acetate exerts its effects by modulating the immune response:

  1. T Cell Modulation: It promotes a shift from pro-inflammatory T helper 1 (Th1) responses towards anti-inflammatory T helper 2 (Th2) responses.
  2. Cytokine Production: The compound influences cytokine production, reducing levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.

Data

Clinical studies have shown that dirucotide acetate can decrease relapse rates in patients with multiple sclerosis by enhancing regulatory T cell populations and reducing autoreactive T cell activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dirucotide acetate typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide, making it suitable for various formulations.

Chemical Properties

  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline conditions.
  • pH Sensitivity: It exhibits optimal activity at physiological pH levels (around 7.4).

Relevant Data or Analyses

Thermal analysis methods such as differential scanning calorimetry can be employed to assess thermal stability, while HPLC can be used for purity analysis.

Applications

Dirucotide acetate has significant potential applications in:

  • Multiple Sclerosis Treatment: It is primarily investigated for its role in reducing disease activity in multiple sclerosis patients.
  • Immunotherapy: Its immunomodulatory properties make it a candidate for broader applications in autoimmune diseases and potentially other inflammatory conditions.
  • Research Tool: Dirucotide acetate serves as a valuable tool for studying immune modulation mechanisms related to myelin repair processes.
Molecular Characterization and Biophysical Profiling

Primary Sequence Analysis and Epitope Mapping

Dirucotide acetate (molecular formula: C₉₂H₁₄₁N₂₅O₂₆) is a synthetic 17-amino acid peptide (sequence: DENPVVHFFKNIVTPRT) derived from residues 82-98 of human myelin basic protein (MBP), a major protein constituent of the myelin sheath in the central nervous system. This sequence represents an immunodominant epitope implicated in multiple sclerosis pathogenesis due to its recognition by autoreactive T-cells [1]. The primary structural modification in dirucotide involves cyclization through a head-to-tail peptide bond formation, while its altered peptide ligand (APL) variant, linear MBP82–98 (Ala91), substitutes lysine with alanine at position 91 (DENPVVHFFA₉₁NIVTPRT) – a critical T-cell receptor (TCR) contact residue [1].

Epitope mapping studies reveal that the core encephalitogenic sequence resides within residues 86-98 (VHFFKNIVTPRTP), with lysine-91 serving as a primary anchor residue for binding to major histocompatibility complex (MHC) class II molecules. Position 91 modification to alanine in the APL variant significantly alters TCR recognition dynamics while maintaining MHC binding capacity, thereby modulating immune responses without inducing full T-cell activation [1]. The cyclization strategy constrains the peptide backbone, reducing conformational flexibility and stabilizing the bioactive conformation required for MHC interaction. This structural stabilization enhances binding specificity towards HLA-DR2 (DRB11501) and HLA-DR4 (DRB10401) alleles, both genetically associated with multiple sclerosis susceptibility [1].

Table 1: Primary Structural Features of Dirucotide and Analogues

Peptide DesignationSequenceModificationMolecular Weight
Dirucotide (Linear MBP82–98)DENPVVHFFK91NIVTPRTNone2060.3 Da
Linear MBP82–98 (Ala91)DENPVVHFFA91NIVTPRTK91A substitution2002.2 Da
Cyclic Dirucotidecyclo-DENPVVHFFK91NIVTPRTHead-to-tail cyclization2042.3 Da
Cyclic MBP82–98 (Ala91)cyclo-DENPVVHFFA91NIVTPRTCyclization + K91A1984.2 Da

Conformational Dynamics in Solution

Nuclear magnetic resonance (NMR) spectroscopy studies in aqueous solution provide critical insights into dirucotide's conformational landscape. Linear dirucotide (MBP82–98) exhibits considerable structural flexibility, sampling an ensemble of conformations with limited helical propensity in the N-terminal region (residues Asp1-Glu4) and transient β-turn motifs around Phe90-Lys91 [1]. This conformational heterogeneity reduces binding specificity and increases susceptibility to proteolytic degradation, particularly at the Phe89-Phe90 and Phe90-Lys91 bonds, where endopeptidases readily cleave the peptide backbone [1].

Cyclization induces profound conformational restrictions, stabilizing a compact tertiary structure characterized by:

  • A well-defined reverse turn encompassing residues Phe89-Lys91
  • Extended N- and C-terminal segments (Asp1-Asn3 and Thr96-Thr17)
  • Hydrophobic clustering of Val87, Phe89, Phe90, and Val94Molecular dynamics simulations confirm reduced radius of gyration (14.8 ± 0.6 Å vs. 18.2 ± 1.2 Å in linear counterpart) and enhanced structural rigidity in cyclic dirucotide [1]. This constrained conformation reduces the entropic penalty upon binding to MHC class II molecules, explaining the improved binding affinity observed experimentally. The cyclic analogue demonstrates remarkable resistance to lysosomal degradation, maintaining structural integrity 5.7 times longer than the linear peptide in lysosomal enzyme assays – a critical pharmacokinetic advantage for therapeutic applications requiring sustained immune modulation [1].

Table 2: Biophysical Properties of Dirucotide Conformers

PropertyLinear DirucotideCyclic Dirucotide
Structural MotifsTransient helices (5-15% occupancy), disordered C-terminusStable β-turn (F89-K91), extended termini
Proteolytic Stabilityt₁/₂ = 2.3 ± 0.4 hours (lysosomal enzymes)t₁/₂ = 13.1 ± 1.2 hours (lysosomal enzymes)
Radius of Gyration18.2 ± 1.2 Å14.8 ± 0.6 Å
Hydrophobic ExposureHigh (45% solvent accessible surface)Reduced (32% solvent accessible surface)
Backbone FlexibilityHigh (RMSF > 1.5 Å residues 5-15)Restricted (RMSF < 0.8 Å except termini)

Molecular Interactions with Biological Targets

Dirucotide's immunomodulatory mechanism hinges on precise molecular interactions with MHC class II proteins, particularly HLA-DR2 and HLA-DR4 alleles. Competitive binding assays utilizing fluorescently labeled probes (AMCA-MBP83–99 for HLA-DR2; AMCA-HA306–318 for HLA-DR4) demonstrate that cyclic dirucotide exhibits preferential binding to HLA-DR2 (IC₅₀ = 0.32 ± 0.05 μM) over HLA-DR4 (IC₅₀ = 1.87 ± 0.21 μM) [1]. This allele-specificity arises from complementary interactions between dirucotide's constrained conformation and polymorphic residues within the HLA-DR peptide-binding groove.

Molecular docking and crystallographic analyses reveal three critical interaction domains:

  • Anchor Residue Engagement: Dirucotide's Phe89 occupies the hydrophobic P1 pocket of HLA-DR2 via van der Waals interactions with β-chain residues Gly86, Val88, and Phe89. The Lys91 sidechain forms a salt bridge with HLA-DR2β Glu74 in the P4 pocket [1].
  • Cyclization-Dependent Contacts: The cyclic backbone stabilizes hydrogen bonding between dirucotide's Thr97 backbone carbonyl and HLA-DR2α His81, an interaction absent in linear dirucotide due to conformational flexibility [1].
  • Altered Peptide Ligand Effects: Substitution K91A disrupts the salt bridge with HLA-DR2β Glu74 but enhances hydrophobic packing in the P4 pocket, reducing TCR contact while maintaining MHC binding (HLA-DR2 IC₅₀ = 0.89 ± 0.12 μM) [1].

These interactions facilitate stable peptide-MHC complex formation without triggering full T-cell activation. Instead, dirucotide promotes T-cell anergy and stimulates CD4+CD25+Foxp3+ regulatory T-cell expansion, potentially through altered TCR signaling kinetics and reduced immunological synapse stability [1] [2]. The molecular basis for immune modulation thus resides in dirucotide's ability to engage MHC class II molecules with sufficient affinity to compete with native MBP epitopes while presenting suboptimal TCR contacts that deviate from full agonist signaling thresholds.

Table 3: Molecular Interactions of Dirucotide with HLA-DR Alleles

Interaction ParameterHLA-DR2 (DRB1*1501)HLA-DR4 (DRB1*0401)
Binding Affinity (IC₅₀)0.32 ± 0.05 μM (cyclic)1.87 ± 0.21 μM (cyclic)
Key Anchor ResiduesF89 (P1), K91 (P4)F90 (P1), K91 (P4)
Critical HLA ResiduesβGlu74, βGly86, αHis81βTyr78, βLys71, βSer77
Hydrogen Bonds8.3 ± 0.9 (cyclic)6.1 ± 0.7 (cyclic)
Buried Surface Area1120 ± 45 Ų890 ± 35 Ų
Effect of K91A Mutation2.8-fold affinity reduction1.9-fold affinity reduction

Properties

CAS Number

781666-30-6

Product Name

Dirucotide acetate

IUPAC Name

acetic acid;(4S)-5-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C100H157N25O34

Molecular Weight

2253.5 g/mol

InChI

InChI=1S/C92H141N25O26.4C2H4O2/c1-11-48(8)72(88(139)112-71(47(6)7)87(138)114-73(49(9)118)90(141)117-36-22-29-63(117)83(134)104-56(28-20-34-100-92(97)98)78(129)115-74(50(10)119)91(142)143)113-82(133)61(41-65(95)120)107-76(127)55(27-18-19-33-93)103-79(130)58(37-51-23-14-12-15-24-51)105-80(131)59(38-52-25-16-13-17-26-52)106-81(132)60(39-53-43-99-44-101-53)108-85(136)69(45(2)3)111-86(137)70(46(4)5)110-84(135)64-30-21-35-116(64)89(140)62(42-66(96)121)109-77(128)57(31-32-67(122)123)102-75(126)54(94)40-68(124)125;4*1-2(3)4/h12-17,23-26,43-50,54-64,69-74,118-119H,11,18-22,27-42,93-94H2,1-10H3,(H2,95,120)(H2,96,121)(H,99,101)(H,102,126)(H,103,130)(H,104,134)(H,105,131)(H,106,132)(H,107,127)(H,108,136)(H,109,128)(H,110,135)(H,111,137)(H,112,139)(H,113,133)(H,114,138)(H,115,129)(H,122,123)(H,124,125)(H,142,143)(H4,97,98,100);4*1H3,(H,3,4)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-;;;;/m0..../s1

InChI Key

AGWHZYPHHINWPT-WPDHDECSSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.